2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of a nitro group, a benzamide moiety, and a thiadiazole ring with a propylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves a multi-step process. One common method starts with the nitration of benzamide to introduce the nitro group. This is followed by the formation of the thiadiazole ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzamide moiety can participate in substitution reactions, particularly nucleophilic substitutions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzamide moiety .
Scientific Research Applications
2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiadiazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-N-phenylbenzamide
- 2-nitro-N-(4-nitrophenyl)benzamide
- 2-nitro-N-(2,4-dichlorophenyl)benzamide
Uniqueness
2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the propylthio group and the thiadiazole ring. These structural features confer distinct chemical and biological properties compared to other nitrobenzamides .
Properties
IUPAC Name |
2-nitro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S2/c1-2-7-20-12-15-14-11(21-12)13-10(17)8-5-3-4-6-9(8)16(18)19/h3-6H,2,7H2,1H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZFFLMERJRCPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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